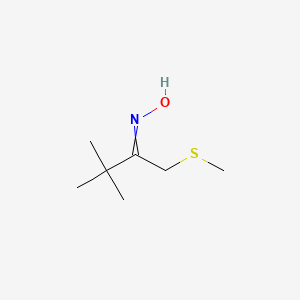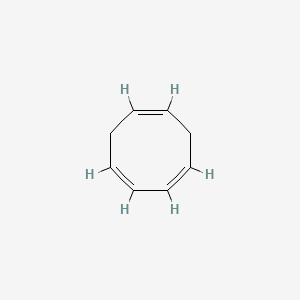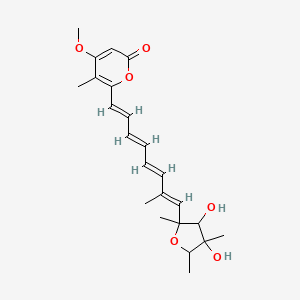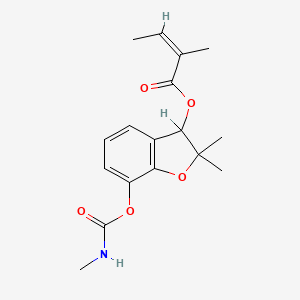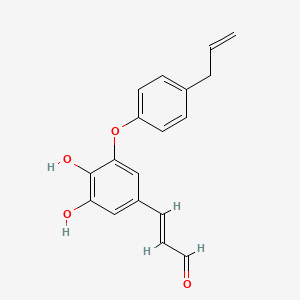
Tetrafluorooxoperoxomolybdate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluoro(oxo)peroxomolybdate(2-) is a molybdenum coordination entity and a fluorooxometallate anion.
Scientific Research Applications
Copper Chelation in Cancer Therapy
Tetrafluorooxoperoxomolybdate(2-) is primarily researched in the context of cancer therapy, particularly for its role as a copper chelator. Khan and Merajver (2009) discussed the application of Tetrathiomolybdate (TM) in cancer therapy, emphasizing its potential as an anti-angiogenic agent and its effectiveness in Phase I and II clinical trials for treating solid tumors (Khan & Merajver, 2009).
Anticancer and Antiangiogenic Effects
The compound has shown promise in preclinical and animal models as an anticancer agent. Brewer (2005) highlighted its use in Wilson's disease and its potent anticopper properties, which contribute to its anticancer effects. The study pointed out that normal copper levels are necessary for optimal angiogenesis, and TM's ability to inhibit multiple angiogenic cytokines could make it a broad inhibitor of angiogenesis (Brewer, 2005).
Collagen Processing and Immune Function in Tumor Microenvironment
In a more recent study, Liu et al. (2021) investigated TM's effects on collagen processing and immune function within the tumor microenvironment. They found evidence of decreased collagen cross-linking and changes in immune cell populations in TM-treated patients, suggesting novel mechanisms by which TM targets cancer (Liu et al., 2021).
Copper Lowering Therapy in Medicine
Additionally, Brewer (2009) discussed the broader use of TM in medicine, including its application in fibrotic, inflammatory, autoimmune, and neoplastic diseases, as well as in models of Alzheimer's disease. This highlights TM's versatility and potential beyond cancer treatment (Brewer, 2009).
Antiangiogenic Therapy in Cancer
Garber (2015) discussed the renewed interest in TM as an antiangiogenic agent in cancer treatment, particularly in the context of breast cancer. This study underscores the ongoing exploration and potential of TM in various cancer therapies (Garber, 2015).
properties
Molecular Formula |
F4H6MoO3 |
|---|---|
Molecular Weight |
226 g/mol |
IUPAC Name |
hydrogen peroxide;oxomolybdenum;tetrahydrofluoride |
InChI |
InChI=1S/4FH.Mo.H2O2.O/c;;;;;1-2;/h4*1H;;1-2H; |
InChI Key |
MQEPOOFXLAZSKF-UHFFFAOYSA-N |
Canonical SMILES |
OO.O=[Mo].F.F.F.F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




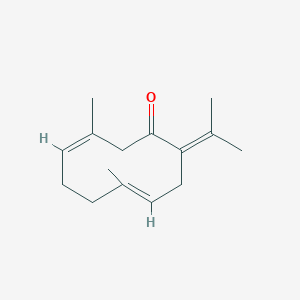

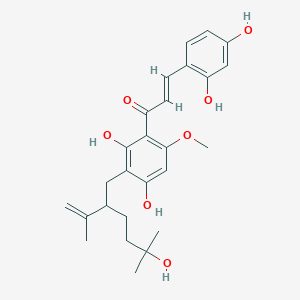
![4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B1234143.png)
![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)
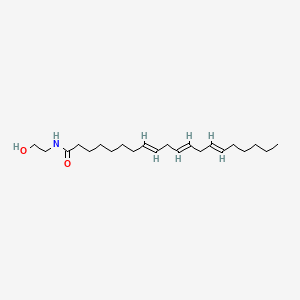
![7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234146.png)
